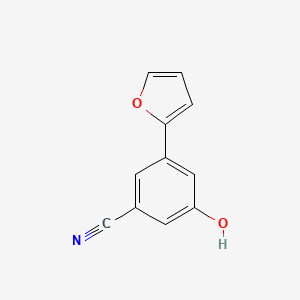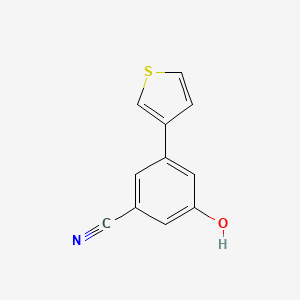
3-Cyano-5-(2-methylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-5-(2-methylphenyl)phenol, 95% (3-C5MPP) is an organic compound that is widely used in scientific research. It is a synthetic compound with a wide range of applications in the fields of biochemistry, pharmacology, and medicine. 3-C5MPP has been used as a starting material for the synthesis of various other compounds and as a reagent in a number of biochemical reactions.
Aplicaciones Científicas De Investigación
3-Cyano-5-(2-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various other compounds and as a reagent in a number of biochemical reactions. It has been used in the synthesis of anti-cancer drugs, antibiotics, and anti-inflammatory agents. In addition, 3-Cyano-5-(2-methylphenyl)phenol, 95% has been used in the study of the structure and function of enzymes, the development of new drugs, and the investigation of biochemical pathways.
Mecanismo De Acción
The mechanism of action of 3-Cyano-5-(2-methylphenyl)phenol, 95% is not completely understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450s and monoamine oxidases. In addition, 3-Cyano-5-(2-methylphenyl)phenol, 95% has been shown to modulate the activity of certain G-protein coupled receptors, such as the serotonin receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyano-5-(2-methylphenyl)phenol, 95% have not been extensively studied. However, it has been shown to inhibit the activity of certain enzymes and modulate the activity of certain G-protein coupled receptors. In addition, 3-Cyano-5-(2-methylphenyl)phenol, 95% has been shown to exhibit anti-inflammatory and anti-cancer activities in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Cyano-5-(2-methylphenyl)phenol, 95% in lab experiments include its availability, low cost, and high purity. In addition, 3-Cyano-5-(2-methylphenyl)phenol, 95% is a synthetic compound, which makes it easier to handle and store than natural compounds. The main limitation of using 3-Cyano-5-(2-methylphenyl)phenol, 95% in lab experiments is that its mechanism of action is not completely understood.
Direcciones Futuras
Future research on 3-Cyano-5-(2-methylphenyl)phenol, 95% should focus on elucidating its mechanism of action, investigating its biochemical and physiological effects, and exploring its potential applications in the development of new drugs and therapies. In addition, further research should be conducted to explore the potential of 3-Cyano-5-(2-methylphenyl)phenol, 95% as an inhibitor of certain enzymes and as a modulator of certain G-protein coupled receptors. Finally, further research should be conducted to explore the potential of 3-Cyano-5-(2-methylphenyl)phenol, 95% as an anti-inflammatory and anti-cancer agent.
Métodos De Síntesis
3-Cyano-5-(2-methylphenyl)phenol, 95% is synthesized via a multi-step reaction involving the condensation of p-hydroxybenzaldehyde, 2-methyl phenol, and sodium cyanide. The reaction is initiated by the addition of p-hydroxybenzaldehyde to a solution of 2-methyl phenol and sodium cyanide in an organic solvent. The mixture is then heated and stirred for several hours until it reaches a temperature of 110°C. The reaction is complete when the product is isolated and purified. The yield of the reaction is typically 95%, and the purity of the product is typically 95%.
Propiedades
IUPAC Name |
3-hydroxy-5-(2-methylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-4-2-3-5-14(10)12-6-11(9-15)7-13(16)8-12/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPXWUBEGARXOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684610 |
Source


|
| Record name | 5-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(2-methylphenyl)phenol | |
CAS RN |
1261949-17-0 |
Source


|
| Record name | 5-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6375388.png)
![2-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6375395.png)
![2-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6375397.png)










